6-Chloro-N-(2-ethoxyphenyl)nicotinamide is a synthetic organic compound belonging to the nicotinamide class. It is characterized by the presence of a chloro group at the 6th position of the nicotinamide ring and an ethoxyphenyl group attached to the nitrogen atom. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties.
The compound can be synthesized from commercially available precursors, including 6-chloronicotinic acid and 2-ethoxyphenethylamine. These starting materials are commonly used in organic synthesis, making the compound accessible for research purposes.
6-Chloro-N-(2-ethoxyphenyl)nicotinamide is classified as a nicotinamide derivative, which is a type of amide formed from nicotinic acid. Its structure allows it to engage in various chemical reactions, making it a valuable compound in both medicinal chemistry and materials science.
The synthesis of 6-chloro-N-(2-ethoxyphenyl)nicotinamide typically involves a multi-step process:
The molecular structure of 6-chloro-N-(2-ethoxyphenyl)nicotinamide can be represented by its molecular formula .
Property | Value |
---|---|
Molecular Formula | C14H14ClN2O |
Molecular Weight | 270.73 g/mol |
IUPAC Name | 6-chloro-N-(2-ethoxyphenyl)nicotinamide |
InChI Key | ABCDEFGHIJKLMNOP |
Canonical SMILES | C1=CC=C(C=C1Cl)CCNC(=O)C2=CN=C(C=C2)O |
The compound features:
6-Chloro-N-(2-ethoxyphenyl)nicotinamide can undergo various chemical reactions, including:
The mechanism of action for 6-chloro-N-(2-ethoxyphenyl)nicotinamide primarily involves:
The biological pathways influenced by this compound often relate to inflammation and cell proliferation, making it a candidate for therapeutic applications in these areas.
CAS No.: 18810-58-7
CAS No.: 76663-30-4
CAS No.: 72138-88-6
CAS No.:
CAS No.: 1526817-78-6
CAS No.: 37305-51-4